

# A Comparative Analysis of the Psychotomimetic Side Effects of Rapastinel and Ketamine

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Compound of Interest		
Compound Name:	Rapastinel	
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[City, State] – [Date] – In the landscape of rapid-acting antidepressants, both **Rapastinel** (formerly GLYX-13) and ketamine have garnered significant attention for their novel mechanisms targeting the N-methyl-D-aspartate (NMDA) receptor. However, their clinical utility is markedly distinguished by their differing psychotomimetic side effect profiles. This guide provides a comprehensive comparison of these side effects, supported by available experimental data, for researchers, scientists, and drug development professionals.

While ketamine has demonstrated robust and rapid antidepressant effects, its use is often associated with transient psychotomimetic symptoms, including dissociation, hallucinations, and perceptual disturbances. In contrast, **Rapastinel** was developed to achieve a similar rapid antidepressant response with a significantly reduced or absent liability for such side effects. Clinical studies have consistently reported that **Rapastinel** is well-tolerated, with no significant psychotomimetic or hallucinogenic effects observed.[1][2][3]

## Quantitative Comparison of Psychotomimetic Effects

Direct head-to-head clinical trials exhaustively detailing scores on psychotomimetic scales for both **Rapastinel** and ketamine are limited. However, by examining data from separate placebo-controlled trials that utilized the same assessment scales, an indirect comparison can be made. The following table summarizes findings from studies that used the Clinician-Administered



Dissociative States Scale (CADSS) and the Brief Psychiatric Rating Scale (BPRS) positive symptom subscale to quantify psychotomimetic and dissociative effects.

Side Effect Profile	Rapastinel (GLYX- 13)	Ketamine	Placebo
Dissociative Effects (CADSS)	No significant difference from placebo reported in Phase 2 trials.	Significant increases in CADSS scores observed post-infusion, peaking around 40 minutes and resolving within 2 hours.	Minimal to no change from baseline.
Psychotomimetic Symptoms (BPRS Positive Symptoms)	No significant difference from placebo reported in a proof-of-concept study.[4]	Transient increases in BPRS positive symptom scores have been reported in some studies, though not consistently across all trials.	Minimal to no change from baseline.
Subjective Reports	Described as well- tolerated with no reports of feeling "strange" or "unreal" in clinical trials.	Commonly reported side effects include feeling "strange/weird/loopy," dizziness, and blurred vision.	Infrequent and non- specific side effects reported.

Note: This table is a synthesis of findings from multiple studies and does not represent data from a single head-to-head clinical trial.

### **Experimental Protocols**

The assessment of psychotomimetic side effects in clinical trials of **Rapastinel** and ketamine typically involves standardized protocols to ensure rigorous and comparable data collection.

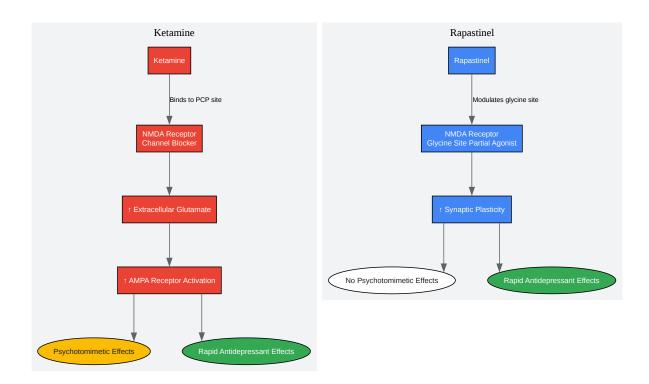


## **Assessment of Psychotomimetic and Dissociative Symptoms**

A common experimental workflow for these assessments is as follows:









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